Vanitrope

概要

説明

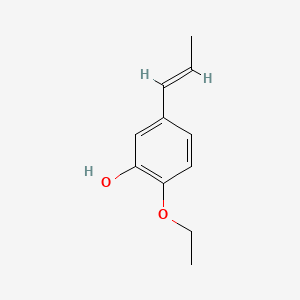

Vanitrope, also known as propenyl guaethol, is a chemical compound with the molecular formula C11H14O2. It is known for its intensely sweet, vanilla-like olfactory profile, making it a popular choice in culinary creations, beverages, and cosmetics. This compound serves as a plausible substitute for vanillin in certain contexts due to its similar scent profile .

準備方法

Vanitrope can be synthesized using eugenol as a raw material. The commonly used preparation method involves the use of diethyl carbonate as an ethylating reagent . The synthetic route typically includes the following steps:

Starting Material: Eugenol is used as the starting material.

Ethylation: Diethyl carbonate is used as the ethylating reagent.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial production methods for this compound involve large-scale synthesis using automated compounding units that can accommodate a limited number of ingredients. This method ensures the production of this compound in sufficient quantities for commercial use .

化学反応の分析

Vanitrope undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Applications

Flavoring Agent

Vanitrope is primarily used as a flavoring agent in the food and beverage industry. Its sweet, creamy aroma makes it a popular alternative to natural vanilla extract in products such as cakes, ice creams, dairy items, and beverages . Its potency—reported to be significantly stronger than vanillin—allows for lower usage levels while achieving desired flavor profiles .

Fragrance Formulation

In perfumery, this compound's sweet and spicy notes make it suitable for creating gourmand fragrances. It can be blended to produce complex scent profiles reminiscent of baked goods or sweet desserts . However, its use is subject to regulations due to potential dermal sensitization and systemic toxicity concerns .

Biological Applications

Olfactory Research

Studies have investigated the effects of this compound on olfactory perception and neural processing. Research indicates that this compound interacts with olfactory receptors in the nasal cavity, influencing memory retrieval and emotional responses associated with scent . This makes it a valuable compound for exploring the neural mechanisms underlying olfactory discrimination.

Taste Enhancement

this compound has been studied for its ability to improve taste in oral care products. When combined with certain compounds that typically impart an unpleasant taste (such as metal salts), this compound can mask these off-tastes, enhancing the overall flavor profile of the product . This application is particularly relevant in developing mouthwashes and toothpaste.

Medical Applications

Therapeutic Potential

Due to its low toxicity and pleasant scent, this compound is being explored for potential therapeutic applications. Its olfactory properties may play a role in memory consolidation and emotional well-being, suggesting possible uses in aromatherapy or as a supplementary treatment for cognitive disorders .

Industrial Applications

Food Industry

this compound is widely utilized in the food industry not only for its flavoring properties but also due to its cost-effectiveness compared to natural vanilla sources. Its stability under various processing conditions makes it suitable for incorporation into diverse food products .

Cosmetics Industry

In cosmetics, this compound's appealing fragrance profile enhances products such as lotions and perfumes. Its ability to impart a sweet scent without the allergenic potential associated with some natural extracts makes it a preferred choice among formulators .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Chemistry | Flavoring agent in food & beverages | Stronger than vanillin; cost-effective |

| Fragrance | Perfumery formulations | Sweet/spicy notes; regulatory restrictions |

| Biology | Olfactory research | Influences memory & emotional responses |

| Taste Enhancement | Oral care products | Masks unpleasant tastes |

| Medical | Potential therapeutic uses | Low toxicity; effects on cognition |

| Industry | Cosmetics & personal care | Enhances scent profiles |

作用機序

The mechanism by which vanitrope exerts its effects involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound binds to specific receptors, triggering a signal transduction pathway that leads to the perception of its sweet, vanilla-like scent. This process involves the activation of brain regions associated with olfactory processing, memory retrieval, and odor recognition .

類似化合物との比較

Vanitrope is structurally similar to other vanilla-like compounds such as vanillin and vanillyl ethyl ether. it has a unique olfactory profile that sets it apart:

Vanillyl Ethyl Ether: Characterized by the molecular formula C10H14O3, this compound imparts a subtle vanilla note with faint smoky undertones.

Isobutavan: Known for its neutral sweet scent, often described as milky or creamy.

This compound’s unique combination of sweetness and intensity makes it a valuable substitute for vanillin in various applications.

生物活性

Vanitrope, chemically known as propenyl guaethol (FEMA# 2922, CAS# 94-86-0), is a synthetic compound derived from eugenol, recognized for its vanilla-like aroma. It is primarily utilized in flavoring and fragrance applications due to its potent olfactory properties, being approximately 25 times stronger than vanillin. This article delves into the biological activity of this compound, examining its safety profile, toxicological data, and potential therapeutic applications.

1. Toxicological Profile

This compound has undergone extensive toxicological assessments to evaluate its safety for human use. Key findings include:

- Genotoxicity : Studies indicate that this compound is not genotoxic, with assessments showing no significant mutagenic effects in bacterial reverse mutation assays (Heck, 1989; Wild, 1983) .

- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 37.5 mg/kg/day .

- Developmental and Reproductive Toxicity : The NOAEL for developmental toxicity was determined to be 500 mg/kg/day, while for reproductive toxicity it was 230 mg/kg/day .

- Skin Sensitization : The No Expected Sensitization Induction Level (NESIL) was found to be 2300 µg/cm², indicating a low risk of skin sensitization .

2. Metabolism and Excretion

This compound is rapidly metabolized and eliminated from the body. In studies involving rats, it was observed that a significant portion of the compound is excreted as glucuronic acid and sulfate conjugates within 72 hours post-administration . This rapid clearance supports its safety profile as it minimizes prolonged exposure.

TRPV1 Modulation

This compound has been identified as a modulator of the TRPV1 receptor, which plays a critical role in pain perception and thermoregulation. Although it does not activate TRPV1 directly like capsaicin, it can enhance the sensory experience by reducing off-tastes in oral care formulations .

Table 1: Comparison of TRPV1 Activators

| Compound | Activation Level (Calcium Ions) | Concentration Range |

|---|---|---|

| Capsaicin | ~14127.16 | ~300 nM |

| Vanillyl Butyl Ether | ~14942.84 | ~1 mM |

| This compound | Not an activator | ~0.01% - ~0.4% by weight |

Oral Care Products

Research has demonstrated the effectiveness of this compound in improving the taste profile of oral care products by masking undesirable flavors associated with certain active ingredients . In formulations containing zinc salts or peroxides, this compound has shown to significantly enhance palatability without compromising efficacy.

Flavor Enhancement

In culinary applications, this compound serves as a potent flavor enhancer due to its vanilla-like aroma. Its ability to provide a rich flavor profile makes it an attractive ingredient in various food products.

5. Safety Assessment Summary

The comprehensive safety assessment of this compound indicates that it poses minimal risk when used within established guidelines. Its non-genotoxic nature, coupled with favorable metabolic clearance rates and low sensitization potential, supports its safe application in food and cosmetic products.

特性

IUPAC Name |

2-ethoxy-5-prop-1-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-9-6-7-11(13-4-2)10(12)8-9/h3,5-8,12H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADIRXJQODWKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047727 | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-86-0 | |

| Record name | Propenylguaethol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-ethoxy-5-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-5-(1-propenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-5-prop-1-enylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Vanitrope and what is it used for?

A: this compound (1-ethoxy-2-hydroxy-4-prophenylguaethol) is a synthetic flavoring compound [] known for its sweet, creamy, and vanilla-like aroma. It is frequently used as a cheaper alternative to natural vanilla extract in various food products such as cakes, ice cream, dairy products, and beverages [].

Q2: Can you describe a novel synthetic route for this compound?

A: Research suggests a new synthetic route for this compound starting with O-phenetidine []. This route involves alkylation of O-phenetidine as a key step, the product of which serves as an important intermediate in the final synthesis of this compound []. Further research is necessary to elucidate the complete synthetic pathway using this approach.

Q3: Are there any alternative compounds to this compound used in similar applications?

A: Yes, there are other compounds used as vanilla flavor alternatives. One research paper lists several compounds including ethyl vanillin, vanilla tincture, 2,3,5-trimethyl pyrazine, and 2,3-dimethyl pyrazine among others []. These compounds provide a range of vanilla-like aromas and are often used in combination to achieve a more complex and desirable flavor profile. The choice of alternative depends on the specific application, desired flavor profile, and cost considerations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。